N-cyclohexyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride
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Description
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A novel series of derivatives related to the chemical structure of interest have been synthesized, demonstrating significant antidepressant and antianxiety activities through various pharmacological evaluations. For example, the design, synthesis, and pharmacological assessment of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds have been reported. These compounds were investigated for their antidepressant activities using Porsolt’s behavioral despair test and for antianxiety activity using the plus maze method, with some derivatives showing promising results (J. Kumar et al., 2017).
Anticonvulsant Potential
Research on benzofuran-acetamide scaffolds as potential anticonvulsant agents highlights the synthesis of derivatives that exhibit anticonvulsant activity at low doses in animal models. Specifically, certain derivatives have shown comparable relative anticonvulsant potency to phenytoin, suggesting these compounds could be explored further for their therapeutic potential in treating seizures (A. Shakya et al., 2016).
Potential Therapeutic Applications
In addition to the specific pharmacological activities mentioned, derivatives of piperazine, including those related to N-cyclohexyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride, have been explored for various therapeutic applications. These include investigations into their efficacy in treating conditions like type 2 diabetes and Alzheimer's disease through in vitro and in silico studies. Certain derivatives have been identified as promising inhibitors of enzymes relevant to these diseases, supported by molecular docking studies, indicating their potential in drug discovery and development (M. Abbasi et al., 2018).
properties
IUPAC Name |
N-cyclohexyl-2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3.2ClH/c22-16(17-7-4-12-24-17)13-20-8-10-21(11-9-20)14-18(23)19-15-5-2-1-3-6-15;;/h4,7,12,15-16,22H,1-3,5-6,8-11,13-14H2,(H,19,23);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZUWYGPVRJOTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride |
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